molecular formula C2H8BNO2 B13466858 Alanine Boronic Acid

Alanine Boronic Acid

Cat. No.: B13466858
M. Wt: 88.90 g/mol
InChI Key: MEJXSZPJYPOEIL-REOHCLBHSA-N
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Description

Alanine Boronic Acid is an organoboron compound that combines the structural features of alanine, an amino acid, with a boronic acid group. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both synthetic chemistry and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including Alanine Boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of an arylsilane with boron tribromide followed by acidic hydrolysis can yield boronic acids . Another common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boron reagent in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has enabled efficient production of boronic acids .

Chemical Reactions Analysis

Types of Reactions: Alanine Boronic Acid undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Alanine Boronic Acid is unique due to its combination of an amino acid with a boronic acid group, allowing it to participate in both biological and chemical processes. This dual functionality makes it particularly valuable in the development of therapeutic agents and in synthetic chemistry .

Properties

Molecular Formula

C2H8BNO2

Molecular Weight

88.90 g/mol

IUPAC Name

[(1R)-1-aminoethyl]boronic acid

InChI

InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3/t2-/m0/s1

InChI Key

MEJXSZPJYPOEIL-REOHCLBHSA-N

Isomeric SMILES

B([C@H](C)N)(O)O

Canonical SMILES

B(C(C)N)(O)O

Origin of Product

United States

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